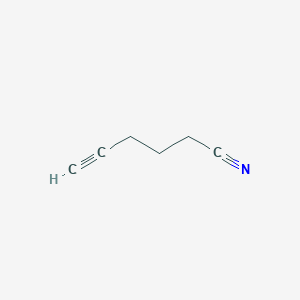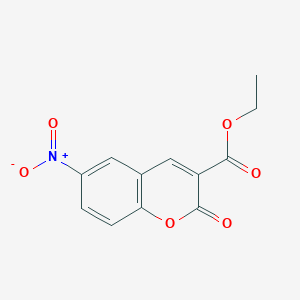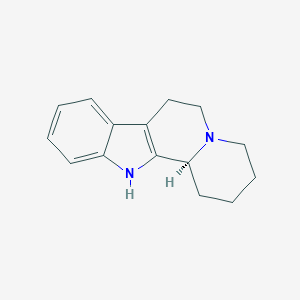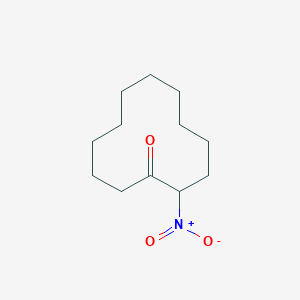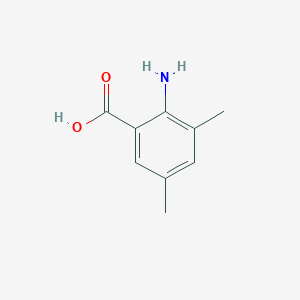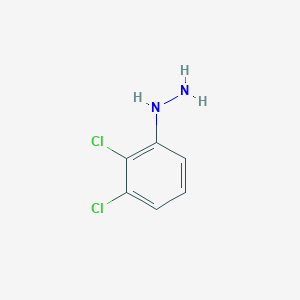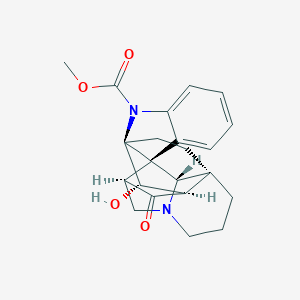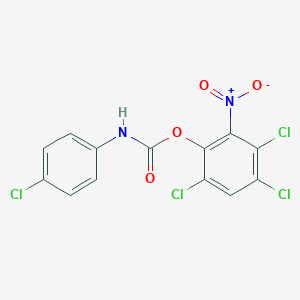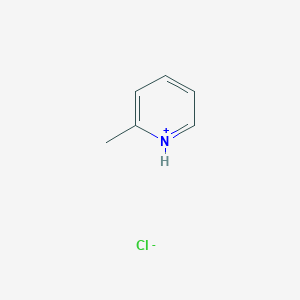
2-Methylpyridinium chloride
Overview
Description
2-Methylpyridinium chloride is an ion with the formula C5H5NCH+3. It is the N-methylated derivative of pyridine and confers no color to its salts . The ion is classified as a quaternary ammonium ion .
Synthesis Analysis
Methylpyridinium is prepared by treating pyridine with dimethylsulfate . The reaction is as follows: C5H5N + (CH3O)2SO2 → [C5H5NCH3]+CH3OSO−3 .
Molecular Structure Analysis
The molecular formula of 2-Methylpyridinium chloride is C6H8ClN . The average mass is 129.587 Da and the monoisotopic mass is 129.034531 Da .
Chemical Reactions Analysis
Pyridinium salts, including 2-Methylpyridinium chloride, have been used in a wide range of research topics due to their synthetic routes and reactivity . They are important in the synthesis of many natural products and bioactive pharmaceuticals .
Physical And Chemical Properties Analysis
The molecular formula of 2-Methylpyridinium chloride is C6H8ClN . The average mass is 129.587 Da . The boiling point is 127.5ºC at 760mmHg .
Scientific Research Applications
X-ray Diffraction, DFT Calculation, NMR, FTIR, and Raman Spectra Studies : The structure of compounds related to 2-Methylpyridinium chloride has been extensively studied using techniques like X-ray diffraction, DFT calculations, NMR, FTIR, and Raman spectra. These studies provide insights into the molecular structure and properties of these compounds, which are crucial for various applications in chemistry and materials science (Barczyński et al., 2012).
Delivery Across the Blood-Brain Barrier : Research has shown that certain derivatives of 2-Methylpyridinium chloride can be used to deliver drugs across the blood-brain barrier. This is particularly useful for drugs that are otherwise inaccessible to the brain due to their polar ionic character (Bodor et al., 1975).
Pro-Drug Development : The development of pro-drug systems using derivatives of 2-Methylpyridinium chloride for delivering quaternary pyridinium salts through biological membranes has been explored. This approach is significant in pharmaceutical research for enhancing drug delivery (Bodor et al., 1976).
Chronic Intravenous Toxicity Studies : Studies on the chronic intravenous toxicity of oximes of 2-Formyl-1-methylpyridinium chloride to dogs and rabbits have been conducted. These studies are essential for understanding the safety profile of compounds used in medical treatments (Crook et al., 1964).
Analytical Utility in Acidimetric Determination of Thiol Groups : 2-Methylpyridinium chloride derivatives have been used in the analytical determination of thiol groups. This application is significant in chemical analysis and research (Bald, 1980).
Phase Diagram and Heats of Mixing Studies : The phase diagram and heats of mixing of mixtures containing N-methylpyridinium chloride and zinc chloride have been recorded, offering insights into the thermodynamics of these mixtures, which is important in material science and chemistry (Simonis et al., 1986).
Safety And Hazards
Future Directions
One of the future directions for 2-Methylpyridinium chloride is in the field of solar cells. For example, 1-butyl-4-methylpyridinium chloride was used to expose (011) facets in FAPbI3 perovskites, indicating that this strategy could lead to more efficient and stable perovskite solar cells in the future .
properties
IUPAC Name |
2-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSBSIXAZZRIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[NH+]1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162601 | |
| Record name | 2-Methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridinium chloride | |
CAS RN |
14401-91-3 | |
| Record name | Pyridine, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





